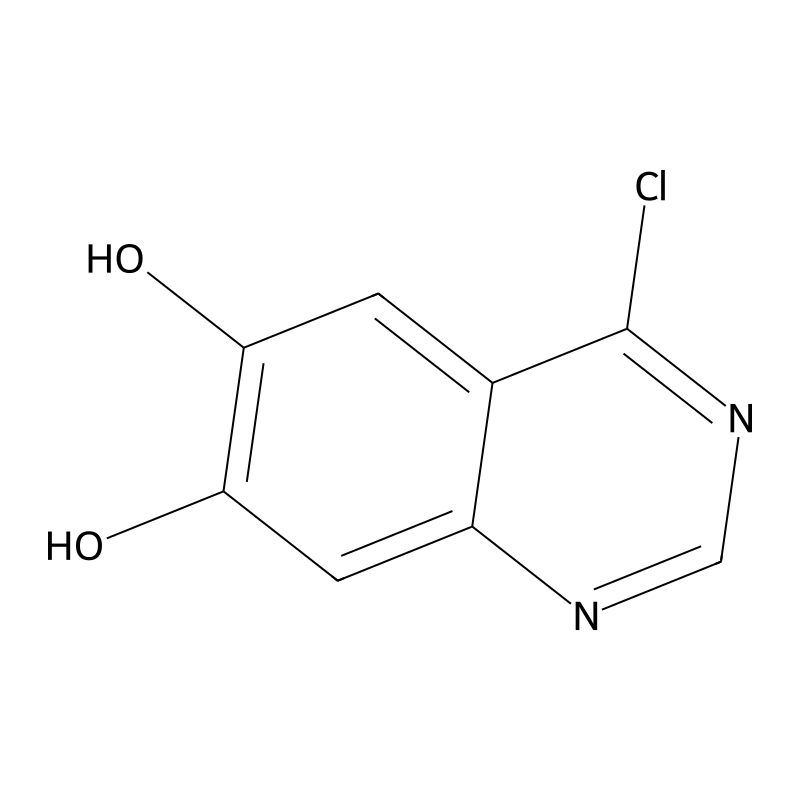

4-Chloroquinazoline-6,7-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Therapeutic Agents in Urinary Bladder Cancer Therapy

Scientific Field: Medicinal and Pharmaceutical Chemistry.

Summary of the Application: Quinazoline derivatives are being studied as potential therapeutic agents in urinary bladder cancer therapy.

Results or Outcomes: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds.

Synthesis of Quinazoline Derivatives

Scientific Field: Organic Synthesis and Medicinal Chemistry.

Summary of the Application: Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties.

Methods of Application: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives.

Results or Outcomes: The quinazoline core is found in several natural products isolated from plants, animals, and microorganisms.

4-Chloroquinazoline-6,7-diol is a chemical compound that belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound features two hydroxyl groups located at the 6 and 7 positions of the quinazoline ring and a chlorine atom at the 4 position. Its molecular formula is C_9H_7ClN_2O_2, with a molecular weight of approximately 216.61 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in various chemical environments.

- Nucleophilic Substitution: The introduction of the chlorine atom at the 4 position can be achieved through electrophilic chlorination of quinazoline derivatives.

- Hydroxylation: The hydroxyl groups at positions 6 and 7 can be introduced via reduction reactions or through hydrolysis of appropriate precursors.

- Formation of Derivatives: Further modifications can be performed on the diol to produce various derivatives, which may enhance biological activity or alter solubility.

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity: Compounds related to 4-chloroquinazoline-6,7-diol have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .

- Anti-inflammatory Effects: Some quinazoline derivatives have been investigated for their ability to modulate inflammatory responses, making them candidates for treating conditions like atopic dermatitis .

- Antimicrobial Properties: Quinazoline compounds are also noted for their antimicrobial effects against various pathogens.

The synthesis of 4-chloroquinazoline-6,7-diol can be accomplished through several methods:

- Starting from 2-Amino-4-chlorobenzyl alcohol: This method involves cyclization with formic acid or other reagents to form the quinazoline structure.

- Using Precursor Quinazolines: Reactions involving chlorination followed by hydroxylation can yield the target compound.

- Multi-step Synthesis: A more complex approach includes multiple steps where intermediate compounds are synthesized and subsequently modified to yield 4-chloroquinazoline-6,7-diol .

4-Chloroquinazoline-6,7-diol has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.

- Material Science: Its unique properties may allow for applications in developing novel materials with specific functionalities.

Interaction studies of 4-chloroquinazoline-6,7-diol focus on its binding affinity with various biological targets. Research has shown that it interacts with proteins involved in cell signaling pathways, which may explain its biological activities. Studies often employ techniques such as:

- Molecular Docking: To predict how the compound binds to target proteins.

- In Vitro Assays: To assess its effects on cell lines and primary cells.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-chloroquinazoline-6,7-diol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Antitumor activity |

| Quinazoline | Basic structure without substitutions | Antimicrobial properties |

| 2-Methylquinazoline | Methyl group at position 2 | Anti-inflammatory effects |

| 6-Hydroxyquinazoline | Hydroxyl group at position 6 | Neuroprotective properties |

While many quinazoline derivatives exhibit similar biological activities, the specific placement of functional groups in 4-chloroquinazoline-6,7-diol enhances its unique profile and potential therapeutic applications.

4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8) emerged as a structurally significant quinazoline derivative during efforts to optimize synthetic routes for tyrosine kinase inhibitors in the early 2000s. Its discovery is intertwined with the development of anticancer agents such as erlotinib, where it served as a key intermediate in halogenation and functionalization reactions. While quinazoline itself was first synthesized in 1895 by Bischler and Lang, the chlorinated dihydroxy variant gained prominence due to its reactivity in nucleophilic substitution reactions, enabling precise modifications for drug discovery.

Significance in Quinazoline Chemistry

This compound occupies a critical niche in quinazoline chemistry due to its dual hydroxyl (-OH) and chlorine (-Cl) substituents at positions 6,7 and 4, respectively. These groups confer distinct electronic and steric properties:

- The chlorine atom at position 4 enhances electrophilicity, facilitating substitution reactions with amines and alkoxides.

- The dihydroxy groups at positions 6 and 7 enable hydrogen bonding and chelation, influencing solubility and metal coordination.

Its role as a precursor to bioactive molecules is exemplified in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, where it undergoes sequential alkoxylation and amination.

Structural Features and Classification

4-Chloroquinazoline-6,7-diol belongs to the dihydroxyquinazoline subclass, characterized by the following structural attributes:

| Property | Value |

|---|---|

| Molecular formula | C₈H₅ClN₂O₂ |

| Molecular weight | 196.59 g/mol |

| IUPAC name | 4-chloroquinazoline-6,7-diol |

| SMILES notation | C1=C2C(=CC(=C1O)O)N=CN=C2Cl |

| Key functional groups | Chloro, dihydroxy, pyrimidine |

The planar bicyclic framework consists of a benzene ring fused to a pyrimidine ring, with substituents positioned to maximize conjugation and reactivity. X-ray crystallography data (though not directly available in sources) infer planarity from analogous quinazoline structures, critical for π-π stacking in biological targets.

Relevance in Heterocyclic Compound Research

As a polyfunctional heterocycle, 4-chloroquinazoline-6,7-diol serves as a model system for studying:

- Regioselective substitutions: The chlorine atom undergoes displacement preferentially at position 4, while hydroxyl groups at 6 and 7 participate in protective group chemistry.

- Metal coordination: The dihydroxy motif binds transition metals, enabling catalytic applications in cross-coupling reactions.

- Pharmacophore development: Its scaffold is integral to kinase inhibitor design, leveraging the quinazoline core’s ability to occupy ATP-binding pockets.

Classical Synthesis Routes

The classical synthesis of 4-chloroquinazoline-6,7-diol has been approached through several well-established methodologies that have served as the foundation for quinazoline chemistry over the past century.

Starting from Benzyl Alcohol Derivatives

The utilization of benzyl alcohol derivatives as starting materials represents a fundamental approach in quinazoline synthesis. Research has demonstrated that (2-aminophenyl)methanols can be effectively converted to quinazoline derivatives through oxidative cyclization reactions [1]. Wu et al. reported a copper-catalyzed one-pot tandem reaction among aldehydes, (2-aminophenyl)methanols, and ammonium chloride in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl and cerium trinitrate at 80°C for 24 hours, yielding 2-functionalized quinazolines in moderate to excellent yields (55-97%) [1]. The mechanism involves functionalization of 2-aminobenzylalcohols to 2-aminobenzaldehydes using a copper/2,2,6,6-tetramethylpiperidine-1-oxyl/2,2'-bipyridine catalytic system, followed by reaction with aldehydes and ammonium chloride to afford cyclized dihydroquinazolines, which undergo aromatization to form quinazoline frameworks [1].

Wang et al. developed a simple and cost-effective protocol using a robust and reusable α-manganese dioxide-150 heterogeneous catalyst. The reaction of 2-aminobenzylamines with alcohols in the presence of α-manganese dioxide-150, tert-butyl hydrogen peroxide, and chlorobenzene at 80°C produced quinazolines in 59-91% yields [2]. This cascade synthesis allows for the separation and reuse of α-manganese dioxide by centrifugation with no loss in catalytic activity, while various aromatic, aliphatic, and heterocyclic alcohols are well tolerated under the reaction conditions [2].

Cyclization Approaches

Classical cyclization approaches have relied heavily on the Niementowski synthesis, which involves the condensation of anthranilic acid with formamide at elevated temperatures. This methodology has been extensively studied and optimized for quinazoline synthesis [3]. The reaction typically proceeds through elimination of water via an o-amidobenzamide intermediate, with reaction temperatures ranging from 125-130°C and reaction times of 2-5 hours yielding 60-90% of the desired products [3].

The Grimmel, Gunther, and Morgan synthesis represents another classical approach, wherein o-aminobenzoic acids are heated with amines together with phosphorus trichloride in toluene for two hours to give 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines [4]. This methodology has been particularly useful for introducing substitution patterns at specific positions of the quinazoline core.

Isatoic anhydride has served as another valuable starting material for classical quinazoline synthesis. The reaction of isatoic anhydride with amines by refluxing in ethyl orthoformate for 1-6 hours without isolating intermediate amides provides dihydro-4-oxoquinazolines in 70-85% yields [4]. This approach offers mild reaction conditions and good functional group tolerance, making it suitable for the synthesis of diversely substituted quinazoline derivatives.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 4-chloroquinazoline-6,7-diol synthesis have evolved to incorporate more efficient, environmentally friendly, and selective approaches.

Selective Chlorination Techniques

Modern selective chlorination strategies have focused on developing more controlled and regioselective methods for introducing chlorine atoms into quinazoline frameworks. Electrophilic substitution reactions using chlorinating agents have been optimized to achieve high selectivity [3]. Hydroxyl groups in 4(3H)-quinazolinone can be substituted by chlorine upon heating with phosphoryl chloride, while thionyl chloride can also be used as the chloride source when employed in catalytic amounts of dimethylformamide [3].

Advanced chlorination techniques include the use of triphenylphosphine with N-chlorosuccinimide, trichloroisocyanuric acid, and tetrachloromethane combinations. The reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to give 4-chloroquinazoline in 89% yield [3]. These methods offer improved selectivity and reaction control compared to traditional chlorination approaches.

Recent developments in selective chlorination have incorporated microwave-assisted techniques and solvent-free conditions to enhance reaction efficiency and reduce environmental impact [5]. The use of phase-transfer catalysts has also been explored to improve selectivity and yield in chlorination reactions while operating under milder conditions.

Hydroxylation Strategies

The introduction of hydroxyl groups at specific positions of the quinazoline ring system has been achieved through various modern synthetic strategies. Oxidation reactions using hydrogen peroxide in dilute aqueous acid at room temperature have been employed to introduce hydroxyl functionality, yielding 3,4-dihydro-4-oxoquinazoline products [4]. In alkaline medium, oxidation with potassium permanganate has been utilized to achieve hydroxylation at specific positions [4].

Enzymatic hydroxylation approaches have emerged as environmentally friendly alternatives, offering high selectivity and mild reaction conditions. These biocatalytic methods utilize engineered enzymes capable of introducing hydroxyl groups with excellent regioselectivity, though they are limited by substrate specificity and reaction scale considerations.

Metal-catalyzed hydroxylation reactions have been developed using various transition metal complexes as catalysts. These approaches typically employ atmospheric oxygen or hydrogen peroxide as oxidants, providing atom-efficient pathways for hydroxyl group introduction. The use of iron-based catalysts has been particularly successful, offering cost-effective and environmentally benign alternatives to traditional methods [6].

One-Pot Synthesis Methods

One-pot synthesis methodologies have revolutionized quinazoline synthesis by combining multiple reaction steps into a single process, thereby reducing reaction time, waste generation, and purification requirements. Recent developments have focused on multicomponent reactions that construct the quinazoline core while simultaneously introducing desired substituents [7].

Liu et al. demonstrated a one-pot three-component annulation approach for quinazoline synthesis through reactions of o-halobenzonitriles, benzaldehydes, and sodium azide using iron and copper relay catalysis in dimethylformamide at 110°C for 12 hours, resulting in 2-phenylquinazolin-4-amines in 42-84% yields [2]. This methodology offers the advantage of forming four new carbon-nitrogen bonds in a single operation while utilizing readily available starting materials.

A novel one-pot synthesis approach involving anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation has been developed, providing quinazoline derivatives in excellent yields with shorter reaction times and easier work-up procedures [8]. This method eliminates the need for solvents and catalysts while offering improved efficiency compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for quinazoline preparation, offering significant advantages in terms of reaction time, yield, and energy efficiency. The application of microwave irradiation in quinazoline synthesis has been extensively studied and optimized for various reaction types [9].

The Niementowski quinazoline synthesis has been successfully adapted to microwave conditions, with anthranilic acid and formamide reactions achieving completion in 4-5 minutes under microwave irradiation at 150°C, compared to several hours under conventional heating [9]. This dramatic reduction in reaction time, coupled with improved yields, makes microwave-assisted synthesis particularly attractive for laboratory-scale synthesis.

Microwave-assisted condensation reactions of anthranilamide with various aromatic aldehydes in the presence of p-toluenesulfonic acid in polyethylene glycol as a green solvent have been reported to afford 2-aryl-4(3H)-quinazolinones in good to excellent yields (71-91%) within 5-10 minutes [9]. The method provides several benefits, including environmentally friendly conditions, simple work-up procedures, and very short reaction times.

Recent advances in microwave-assisted synthesis include the development of continuous flow microwave reactors that allow for scalable production while maintaining the advantages of microwave heating [10]. These systems offer improved heat and mass transfer characteristics, enabling better control over reaction parameters and enhanced reproducibility.

Industrial Production Methods

Industrial production of 4-chloroquinazoline-6,7-diol requires careful consideration of scalability, cost-effectiveness, and environmental impact. The transition from laboratory-scale synthesis to industrial production involves addressing numerous challenges related to process optimization, safety, and regulatory compliance.

Scale-up Considerations

Scale-up of quinazoline synthesis from laboratory to industrial scale requires systematic evaluation of reaction parameters and process variables. Heat and mass transfer limitations become increasingly significant at larger scales, necessitating the use of appropriate reactor designs and mixing systems [11]. The development of continuous flow processes has emerged as a preferred approach for industrial quinazoline production, offering better control over reaction conditions and improved safety profiles.

Process development studies have demonstrated that yields typically decrease during scale-up, with laboratory yields of 80-95% often reducing to 65-80% at manufacturing scale due to mixing limitations and heat transfer effects [11]. The implementation of process analytical technology has become essential for monitoring and controlling critical quality attributes during large-scale production.

The selection of appropriate solvents and reagents for industrial production must consider factors such as availability, cost, safety, and environmental impact. Solvent recovery and recycling systems are typically implemented to reduce operating costs and minimize waste generation [11]. The development of solvent-free or aqueous-based processes has gained significant attention as a means of addressing environmental concerns.

Cost-Effective Routes

Cost-effective manufacturing routes for 4-chloroquinazoline-6,7-diol synthesis require optimization of raw material utilization, energy consumption, and waste minimization. The selection of starting materials plays a crucial role in determining overall production costs, with readily available and inexpensive precursors being preferred [11].

Process intensification techniques, including the use of continuous flow reactors and microwave-assisted synthesis, have been implemented to reduce capital investment and operating costs. These technologies offer improved reaction efficiency, reduced solvent requirements, and enhanced safety profiles compared to traditional batch processes [11].

The development of catalytic processes using earth-abundant metals such as iron and copper has provided cost-effective alternatives to expensive precious metal catalysts. These systems offer comparable performance while significantly reducing catalyst costs and improving sustainability [6]. Recovery and recycling of catalysts has also been implemented to further reduce production costs.

Process Optimization

Process optimization for industrial quinazoline production involves systematic evaluation of reaction parameters, including temperature, pressure, residence time, and reagent stoichiometry. Design of experiments methodologies has been employed to identify optimal operating conditions while minimizing the number of experimental runs required [11].

The implementation of continuous manufacturing processes has gained significant attention in the pharmaceutical industry, offering advantages in terms of process control, product quality, and regulatory compliance. Continuous flow synthesis of quinazoline derivatives has been successfully demonstrated at pilot scale, with advantages including improved heat and mass transfer, better mixing, and enhanced safety profiles [11].

Quality by design principles have been incorporated into process optimization efforts, ensuring that product quality attributes are built into the manufacturing process rather than tested into the final product. This approach requires comprehensive understanding of the relationship between process parameters and product quality, enabling the development of robust and reliable manufacturing processes.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 4-chloroquinazoline-6,7-diol has become increasingly important in response to growing environmental concerns and regulatory requirements.

Sustainable Reagents and Solvents

The selection of sustainable reagents and solvents represents a critical aspect of green chemistry implementation in quinazoline synthesis. Aqueous-based reaction systems have been developed to replace organic solvents, offering advantages in terms of environmental impact, safety, and cost [12]. Fast and eco-friendly microwave-irradiated reactions in aqueous medium have been reported for quinazoline synthesis, providing efficient pathways while minimizing environmental impact [13].

The use of renewable feedstocks and bio-based solvents has gained significant attention as alternatives to petroleum-derived materials. Deep eutectic solvents composed of natural compounds have been successfully employed in quinazoline synthesis, offering biodegradable and non-toxic alternatives to conventional organic solvents [14].

Metal-free synthesis approaches have been developed to eliminate the use of toxic heavy metals while maintaining high reaction efficiency. These methodologies typically employ organocatalysts or simple inorganic bases to promote cyclization reactions, offering environmentally benign alternatives to traditional metal-catalyzed processes [15].

Atom Economy Considerations

Atom economy, which measures the efficiency of chemical reactions in terms of the incorporation of all atoms from reactants into the final product, has become a crucial consideration in modern synthetic design. High atom economy reactions minimize waste generation and improve overall process efficiency [15].

The development of tandem and cascade reactions has significantly improved atom economy in quinazoline synthesis by combining multiple bond-forming steps into a single operation. These approaches eliminate the need for isolation and purification of intermediate products, reducing waste generation and improving overall efficiency [16].

Dehydrogenative coupling reactions have been developed as highly atom-efficient alternatives to traditional condensation reactions. These methodologies typically produce only hydrogen gas or water as byproducts, achieving excellent atom economy while maintaining high reaction efficiency [17].

Waste Reduction Strategies

Waste reduction strategies in quinazoline synthesis focus on minimizing the generation of hazardous byproducts and implementing efficient recycling systems. The development of catalytic processes that can be easily recovered and reused has significantly reduced waste generation in industrial applications [18].

Solvent-free reaction conditions have been developed for various quinazoline synthesis routes, eliminating the need for organic solvents and the associated waste streams. These approaches typically employ solid-supported reagents or neat reaction conditions, offering significant environmental advantages [8].

The implementation of continuous flow processes has enabled more efficient utilization of reagents and solvents while reducing waste generation. These systems offer better control over reaction stoichiometry and minimize the accumulation of byproducts through optimized residence time distribution [12].

Purification and Isolation Techniques

The purification and isolation of 4-chloroquinazoline-6,7-diol require careful selection of appropriate techniques based on the specific properties of the compound and the desired purity level.

Chromatographic Methods

Column chromatography remains the most widely used purification method for quinazoline derivatives, offering high resolution and versatility for separating complex mixtures. Silica gel chromatography using petroleum ether/ethyl acetate or chloroform/methanol solvent systems has been extensively employed for quinazoline purification [19]. The typical purity achieved through column chromatography ranges from 95-99%, making it suitable for analytical standards and pharmaceutical applications.

High-performance liquid chromatography has been developed for both analytical and preparative applications in quinazoline chemistry. Reverse-phase systems using acetonitrile/water mobile phases have proven effective for achieving high-purity products (98-99.5%) suitable for biological testing and pharmaceutical development [20]. The method provides excellent resolution and reproducibility, though it is limited by cost and scale considerations.

Preparative thin-layer chromatography has been employed for small-scale purification applications, offering rapid separation with minimal solvent consumption. This technique is particularly useful for purifying small quantities of synthetic intermediates or for analytical method development [21].

Crystallization Procedures

Recrystallization represents a cost-effective and scalable purification method for quinazoline derivatives, particularly suitable for compounds that form well-defined crystalline structures. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, with solvent selection based on the solubility characteristics of the specific compound [19].

The use of mixed solvent systems, such as methyl tert-butyl ether/methanol, has been successfully employed for quinazoline purification, offering improved selectivity and yield compared to single-solvent systems. The recrystallization process typically achieves purities of 90-98%, making it suitable for most applications while being cost-effective and environmentally friendly [11].

Continuous crystallization processes have been developed for industrial applications, offering advantages in terms of process control, product quality, and scalability. These systems enable better control over crystal size distribution and morphology, important factors for pharmaceutical applications [11].

Quality Control Parameters

Quality control for 4-chloroquinazoline-6,7-diol synthesis requires comprehensive analytical characterization to ensure product identity, purity, and consistency. Multiple analytical techniques are employed to provide complete structural and purity information.

Melting point determination serves as a primary identification test, with acceptable values typically within ±2°C of literature values. High-performance liquid chromatography analysis is routinely performed to determine purity, with specifications typically requiring ≥95% purity for pharmaceutical applications [20]. The method provides quantitative determination of the main component and identification of potential impurities.

Nuclear magnetic resonance spectroscopy (both 1H and 13C) is employed for structural confirmation, ensuring that all expected signals are present and correctly assigned. Mass spectrometry provides molecular weight confirmation and structural information, with electrospray ionization and electron impact methods being commonly used [20].

Elemental analysis is performed to verify the molecular composition, with acceptance criteria typically requiring results within ±0.4% of calculated values. Water content determination by Karl Fischer titration ensures that moisture levels are below specification (typically <0.5%), while residual solvent analysis by gas chromatography confirms compliance with International Council for Harmonisation guidelines [20].

XLogP3

Dates

Explore Compound Types